molecular formula C23H29FIN3O2 B12836673 4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide

4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide

Cat. No.: B12836673
M. Wt: 525.4 g/mol
InChI Key: MIPHZURHMMOGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group, a piperidine ring, and an iodinated methoxybenzamide moiety. Its intricate design suggests potential utility in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the iodination of the methoxybenzamide. One common synthetic route involves:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Iodination of Methoxybenzamide: The iodination step is carried out using iodine or an iodine-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and iodinated benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated or defluorinated products.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific receptors or enzymes.

    Biochemical Studies: It can serve as a probe to study the binding interactions with proteins or nucleic acids.

    Pharmacological Research: The compound may be investigated for its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperidine ring are likely involved in binding to the active site of the target, while the iodinated methoxybenzamide moiety may enhance the compound’s affinity and specificity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorophenyl group, a piperidine ring, and an iodinated methoxybenzamide moiety. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. The presence of the iodine atom, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29FIN3O2

Molecular Weight

525.4 g/mol

IUPAC Name

4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C23H29FIN3O2/c1-23(27-22(29)18-14-19(25)20(26)15-21(18)30-2)9-12-28(13-10-23)11-3-4-16-5-7-17(24)8-6-16/h5-8,14-15H,3-4,9-13,26H2,1-2H3,(H,27,29)

InChI Key

MIPHZURHMMOGLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCCC2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3OC)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.